molecular formula C24H27NO6S B11158813 4-ethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

4-ethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

Cat. No.: B11158813
M. Wt: 457.5 g/mol
InChI Key: KEEDEHKCTBZZIG-UHFFFAOYSA-N
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Description

4-ethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a chromenone core, an ethyl group, and a sulfonyl amino hexanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves multiple steps. One common method starts with the preparation of the chromenone core. This can be achieved by the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromenone structure. The ethyl group is introduced through alkylation reactions.

The sulfonyl amino hexanoate moiety is synthesized separately by reacting 4-methylbenzenesulfonyl chloride with hexanoic acid in the presence of a base to form the sulfonyl ester. This ester is then coupled with the chromenone core using appropriate coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-ethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, cellular pathways, and receptor binding.

    Medicine: Due to its potential therapeutic properties, it is investigated for its anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The sulfonyl amino hexanoate moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl acetate
  • 4-methyl-6-nitro-2-oxo-2H-chromen-7-yl acetate
  • 4-methyl-2-oxo-2H-chromen-7-yl amino hexanoate

Uniqueness

4-ethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is unique due to the combination of its chromenone core and the sulfonyl amino hexanoate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H27NO6S

Molecular Weight

457.5 g/mol

IUPAC Name

(4-ethyl-2-oxochromen-7-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate

InChI

InChI=1S/C24H27NO6S/c1-3-18-15-24(27)31-22-16-19(10-13-21(18)22)30-23(26)7-5-4-6-14-25-32(28,29)20-11-8-17(2)9-12-20/h8-13,15-16,25H,3-7,14H2,1-2H3

InChI Key

KEEDEHKCTBZZIG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCCCCNS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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